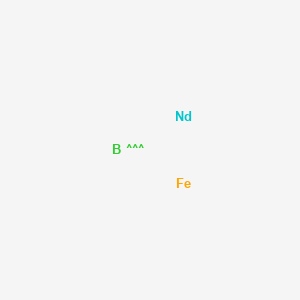
CID 46870114
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodymium-iron-boron alloy 30/150 is a magnetic material composed of neodymium, iron, and boron. This alloy is known for its strong magnetic properties and is widely used in various applications, including electronics, medical devices, and industrial machinery. The specific form discussed here is a disc with dimensions of 13 mm in diameter and 6 mm in thickness .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of neodymium-iron-boron alloy involves several steps:
Melting and Casting: The raw materials, including neodymium, iron, and boron, are melted together in a vacuum induction furnace. This process ensures a homogeneous mixture.
Strip Casting: The molten alloy is then rapidly cooled using a strip casting method, forming thin ribbons of the alloy.
Pulverization: These ribbons are pulverized into fine particles.
Sintering: The fine particles are compacted and sintered at high temperatures to form a solid mass.
Magnetization: The final step involves magnetizing the alloy using a strong magnetic field.
Industrial Production Methods: Industrial production of neodymium-iron-boron alloy typically follows the same steps but on a larger scale. Advanced techniques such as hot pressing and hot deformation are used to enhance the magnetic properties and mechanical strength of the alloy .
Types of Reactions:
Oxidation: Neodymium-iron-boron alloy can undergo oxidation when exposed to air, forming oxides on the surface.
Reduction: The alloy can be reduced back to its metallic form using reducing agents like hydrogen.
Substitution: Substitution reactions can occur where other elements replace neodymium or iron in the alloy.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Various metal salts in a molten state.
Major Products Formed:
Oxidation: Neodymium oxide, iron oxide.
Reduction: Pure neodymium-iron-boron alloy.
Substitution: Alloys with substituted elements.
Scientific Research Applications
Neodymium-iron-boron alloy 30/150 has a wide range of scientific research applications:
Chemistry: Used as a catalyst in certain chemical reactions.
Biology: Employed in magnetic separation techniques for isolating biological molecules.
Medicine: Utilized in magnetic resonance imaging (MRI) machines and other medical devices.
Industry: Integral in the production of electric motors, generators, and other machinery
Mechanism of Action
The mechanism by which neodymium-iron-boron alloy exerts its effects is primarily through its strong magnetic properties. The alloy generates a powerful magnetic field, which can influence the behavior of other magnetic materials and charged particles. This magnetic field is a result of the alignment of magnetic domains within the alloy, facilitated by the presence of neodymium and iron .
Comparison with Similar Compounds
Samarium-cobalt alloy: Another strong magnetic material but with higher temperature stability.
Alnico alloy: Composed of aluminum, nickel, and cobalt, known for its high magnetic strength but lower than neodymium-iron-boron.
Ferrite magnets: Made from iron oxide and ceramic materials, offering lower magnetic strength but higher resistance to corrosion.
Uniqueness: Neodymium-iron-boron alloy stands out due to its exceptional magnetic strength, making it the preferred choice for applications requiring powerful magnets. Its ability to maintain magnetic properties at relatively high temperatures also adds to its uniqueness .
Properties
Molecular Formula |
BFeNd |
|---|---|
Molecular Weight |
210.9 g/mol |
InChI |
InChI=1S/B.Fe.Nd |
InChI Key |
QJVKUMXDEUEQLH-UHFFFAOYSA-N |
Canonical SMILES |
[B].[Fe].[Nd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















